Elisidepsin - 681272-30-0

Elisidepsin

Catalog Number: EVT-10964262
CAS Number: 681272-30-0
Molecular Formula: C75H124N14O16
Molecular Weight: 1477.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elisidepsin is a synthetic cyclodepsipeptide derived from a marine metabolite that exhibits antineoplastic properties. It has a role as an antineoplastic agent.
Elisidepsin is a synthetic cyclic depsipeptide of the kahalalides family with potential antineoplastic activity. PM02734 is a derivative of a natural marine compound extracted from the sacoglossan sea slug, Elysia rufescens. Although the exact mechanism of action has yet to be elucidated, elisidepsin exhibits anti-proliferative activity in a wide variety of cancer types, such as breast, colon, pancreas, lung, and prostate.
Synthesis Analysis

Elisidepsin is synthesized through solid-phase peptide synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential addition of amino acids to form the peptide chain. The synthesis process involves purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from by-products and unreacted starting materials. The final product is characterized using mass spectrometry to confirm its molecular weight and purity .

Technical Details of Synthesis

  • Method: Fmoc solid-phase peptide synthesis
  • Purification: RP-HPLC using a C-18 preparative column
  • Characterization: Electrospray ionization mass spectrometry (ESI-MS)
Molecular Structure Analysis

Elisidepsin has a complex molecular structure characterized by its cyclic nature, which contributes to its stability and bioactivity. The molecular formula of elisidepsin is C₃₇H₆₃N₉O₉S, with a molar mass of approximately 763.96 g/mol. The cyclic structure enhances its interaction with biological membranes and targets within cells.

Structural Data

  • Molecular Formula: C₃₇H₆₃N₉O₉S
  • Molar Mass: 763.96 g/mol
  • Structural Characteristics: Cyclic peptide with specific amino acid sequences that confer its biological activity.
Chemical Reactions Analysis

Elisidepsin undergoes various chemical interactions within biological systems, primarily involving lipid membranes. Its mechanism of action includes the disruption of lipid rafts in cell membranes, leading to increased membrane permeability and subsequent cell death.

Technical Details of Reactions

  • Mechanism: Membrane permeabilization by interacting with hydroxylated lipids and lipid rafts.
  • Reactivity: Shows significant cytotoxicity against cancer cell lines by inducing autophagy and inhibiting key signaling pathways like Akt/mTOR .
Mechanism of Action

The mechanism by which elisidepsin exerts its effects involves several key processes:

  1. Membrane Interaction: Elisidepsin interacts with lipid rafts in the plasma membrane, leading to alterations in membrane integrity.
  2. Induction of Cell Death: It induces caspase-independent cell death characterized by features of autophagy rather than classical apoptosis.
  3. Inhibition of Signaling Pathways: The compound inhibits the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Data on Mechanism

  • Caspase Activity: Elisidepsin does not trigger traditional apoptotic pathways but rather promotes autophagy-related processes.
  • Hypoxia Impact: The efficiency of elisidepsin is reduced under hypoxic conditions, indicating that oxygen levels can influence its cytotoxic effects .
Physical and Chemical Properties Analysis

Elisidepsin exhibits distinct physical and chemical properties that contribute to its pharmacological profile:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
  • Stability: The cyclic structure provides enhanced stability compared to linear peptides.
  • Melting Point: Specific melting point data may vary based on formulation but generally indicates thermal stability suitable for storage .

Relevant Data

  • Solubility Characteristics: Soluble in dimethyl sulfoxide; limited in aqueous solutions.
  • Thermal Stability: Maintains integrity under standard laboratory conditions.
Applications

Elisidepsin's primary application lies in the field of oncology as a potential therapeutic agent for treating various cancers, particularly non-small cell lung cancer. Its unique mechanism of action makes it a promising candidate for further clinical development.

Scientific Uses

  • Cancer Treatment: Undergoing clinical trials for efficacy against non-small cell lung cancer.
  • Research Tool: Utilized in studies investigating novel mechanisms of cell death and signaling pathways involved in cancer biology .

Elisidepsin represents an innovative approach in cancer therapy, targeting cellular mechanisms that are often overlooked by conventional treatments. Its ongoing research may pave the way for new strategies in combating resistant forms of cancer.

Molecular Mechanisms of Action

Elisidepsin (Irvalec, PM02734) is a synthetic marine-derived cyclic peptide structurally related to Kahalalide F. Its unique mechanism centers on rapid plasma membrane disruption followed by induction of non-apoptotic cell death. This section details the molecular machinery underlying its anticancer activity, excluding clinical or safety considerations.

Membrane Interaction and Permeabilization

Elisidepsin directly targets the plasma membrane, inducing rapid structural reorganization and loss of integrity. Upon binding, it triggers:

  • Membrane Restructuring: Elisidepsin inserts into lipid bilayers and self-organizes, promoting extensive rearrangement of membrane architecture. This restructuring creates pores that enable unregulated ion flux, particularly calcium influx, which initiates immediate oncotic processes [1] [3].
  • Permeabilization Kinetics: Drug exposure causes dose- and time-dependent membrane permeabilization. At pharmacologically relevant concentrations (≥0.5 μM), propidium iodide uptake occurs within minutes, confirming rapid loss of selective permeability. This effect precedes morphological changes like cytoplasmic swelling and giant vesicle formation [1] [3].
  • Necrotic Cell Death: Unlike classical apoptosis, elisidepsin-induced death lacks caspase activation or DNA fragmentation. Instead, cells exhibit oncosis—characterized by organelle swelling, plasma membrane rupture, and cytoplasmic leakage. Annexin V positivity reflects membrane damage rather than apoptotic signaling [1].

Table 1: Membrane Permeabilization Dynamics by Elisidepsin

Concentration (μM)Time to PermeabilizationObserved Morphological Changes
0.515–30 minutesInitial cell swelling
1.05–15 minutesGiant vesicle extrusion, cytoplasmic blebbing
≥2.0<5 minutesComplete membrane rupture

Molecular Targets and Binding Partners

Specific membrane components serve as direct binding sites for elisidepsin, determining cellular sensitivity:

  • Glycosylceramides: These sphingolipids are essential for elisidepsin binding and cytotoxicity. Biochemical and genetic evidence confirms:
  • Sensitive cells (e.g., HCT-116 colorectal carcinoma) exhibit high glycosylceramide levels. Elisidepsin-resistant clones (HCT-116-Irv) show >70% reduction in these lipids due to diminished UDP-glucose ceramide glucosyltransferase (UGCG) activity [3].
  • GM95 melanoma cells (lacking UGCG) display complete resistance (IC₅₀ > 20 μM). Transfection with UGCG restores glycosylceramide synthesis and resensitizes cells to elisidepsin (IC₅₀ = 0.8 μM) [3].
  • Biophysical assays demonstrate direct interaction between elisidepsin and synthetic C16-β-glucosylceramide, altering membrane fluidity and promoting pore formation [3].

  • Hydroxylated Lipids: Fatty acid 2-hydroxylation enhances glycosylceramide-mediated binding:

  • Fatty acid 2-hydroxylase (FA2H) generates 2-hydroxy fatty acid moieties in glycosylceramides. FA2H overexpression increases sensitivity 4-fold, while siRNA knockdown induces resistance [4].
  • Hypoxia (1% O₂) reduces FA2H activity (an oxygen-dependent enzyme), decreasing hydroxylated lipids and elisidepsin binding. Sensitivity is rescued by adding exogenous 2-hydroxy palmitic acid [4].

  • ErbB3 (HER3) Correlation: While not a direct binding target, ErbB3 expression correlates with sensitivity:

  • Cell lines with high ErbB3 mRNA/protein (e.g., SKBR3, IC₅₀ = 0.5 μM) are 10–20 times more sensitive than low-expressing lines (e.g., HOP92, IC₅₀ = 8.0 μM) [1] [2].
  • Elisidepsin triggers ErbB3 dephosphorylation and degradation within 4 hours, disrupting PI3K/Akt survival signaling. However, forced ErbB3 overexpression in CHO cells fails to increase sensitivity, confirming its role as a biomarker rather than a primary target [1] [2].

Table 2: Lipid Determinants of Elisidepsin Sensitivity

Molecular DeterminantSensitive PhenotypeResistant PhenotypeImpact on IC₅₀
Glycosylceramide levelsHighLow (e.g., HCT-116-Irv, GM95 mutants)8- to 25-fold increase
UGCG activityElevatedDeficient>20-fold increase
FA2H expressionHighLow/hypoxia-inhibited2- to 10-fold increase
Hydroxylated lipid densityEnriched in membrane raftsReduced3- to 15-fold increase

Downstream Signaling Pathways

Membrane disruption initiates cascades that amplify cell death:

  • Oncosis Execution: Calcium influx activates calpains and cathepsins, degrading cytoskeletal proteins. Mitochondrial permeability transition occurs independently of cytochrome c release, depleting ATP within 2 hours. This culminates in organelle disintegration without apoptotic body formation [1] [3].
  • Lysosomal Involvement: Elisidepsin permeabilizes lysosomal membranes in sensitive cells, releasing hydrolases (e.g., cathepsin B) that degrade survival proteins like Bcl-2. Resistant cells maintain lysosomal integrity [4].
  • Survival Pathway Inhibition: ErbB3 degradation and subsequent PI3K/Akt inactivation occur within 4 hours. Basal Akt phosphorylation decreases by >80% in sensitive cells, blocking downstream mTOR and NF-κB signals [1] [2].
  • Synergy with Targeted Agents: Concurrent EGFR/ErbB inhibition amplifies cytotoxicity:
  • Elisidepsin combined with erlotinib (EGFR inhibitor) shows synergistic effects (Combination Index <0.5) in non-small cell lung cancer lines. This coincides with near-complete ablation of phospho-ErbB3 and phospho-Akt [2].
  • Acquired resistance in DU-PM cells involves ErbB3 downregulation and Bcl-2 upregulation. These cells exhibit hypersensitivity to ErbB1 inhibitors, suggesting compensatory pathway activation [1].

The molecular interplay between membrane targeting, lipid specificity, and downstream signaling inhibition positions elisidepsin as a unique mechanotherapeutic agent. Its efficacy hinges on the biochemical composition of tumor cell membranes, providing biomarkers (e.g., glycosylceramide levels, FA2H activity) for patient stratification [3] [4].

Properties

CAS Number

681272-30-0

Product Name

Elisidepsin

IUPAC Name

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C75H124N14O16

Molecular Weight

1477.9 g/mol

InChI

InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1

InChI Key

ZNVCPJPCKSJWDH-UCTDCHLSSA-N

Canonical SMILES

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C

Isomeric SMILES

CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.